ウラニン

概要

説明

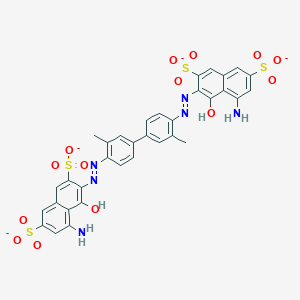

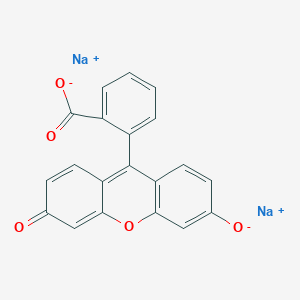

フルオレセインナトリウムは、合成有機化合物であり、フルオレセインの誘導体です。様々な科学的および医学的用途で蛍光トレーサーとして広く使用されています。この化合物は、紫外線または青色光にさらされると明るい緑色の蛍光を示すことで知られています。フルオレセインナトリウムは、体内の構造や体液を強調表示できるため、眼科、検眼、および様々な診断手順で一般的に使用されています。

科学的研究の応用

Fluorescein sodium has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.

Biology: Employed in cell biology to stain cells and tissues for fluorescence microscopy.

Medicine: Widely used in ophthalmology for diagnosing corneal abrasions, ulcers, and retinal disorders.

Industry: Utilized in environmental studies to trace water flow and detect leaks in systems.

作用機序

フルオレセインナトリウムは、特定の波長(465~490 nm)の光を吸収し、より長い波長(520~530 nm)の光を放出することで機能します。この蛍光により、体内の構造や体液を可視化することができます。 この化合物は血漿タンパク質に結合し、肝臓と腎臓で代謝され、最終的に尿中に排泄されます .

生化学分析

Biochemical Properties

Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been observed that uranine could potentially be degraded by microorganisms . Moreover, fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater could influence uranine measurements in groundwater investigations .

Cellular Effects

Uranine has significant effects on various types of cells and cellular processes. Approximately 80% of uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours .

Molecular Mechanism

Uranine’s mechanism of action is primarily based on its fluorescence properties. This molecule’s fluorescence is highly strong; peak excitation occurs at 494 nm and peak emission occurs at 521 nm . At 460 nm, uranine exhibits an isosbestic point (equivalent absorption for all pH levels) .

Temporal Effects in Laboratory Settings

In laboratory experiments, uranine solutions have been known to occasionally show unpredictable flow behaviors . This could be due to the possible effect of light-induced density change .

Dosage Effects in Animal Models

While specific studies on the dosage effects of uranine in animal models are limited, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

Uranine is involved in pyrimidine metabolism . It has been shown that active pyrimidine metabolism correlates with higher regenerative capacity .

Transport and Distribution

Uranine is used extensively as a diagnostic tool in the field of ophthalmology and optometry, where topical uranine is used in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections . It is also used in the oil and gas industry as a tracer to estimate residual oil saturation, to indicate the location and orientation of fractures in tight reservoirs, to identify and mark the direction of fluid flow in fractured deposits, to locate faults and discontinuities, and to measure fluid movement in injection wells during drilling .

Subcellular Localization

Specific studies on the subcellular localization of uranine are limited. The subcellular localization of RNA and other molecules plays an important role in cell growth and development, cell differentiation, and inflammation, cell signal transduction, and transcriptional regulation . Similar principles may apply to the subcellular localization of uranine.

準備方法

合成経路と反応条件

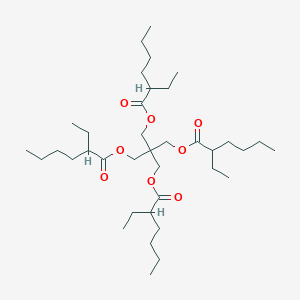

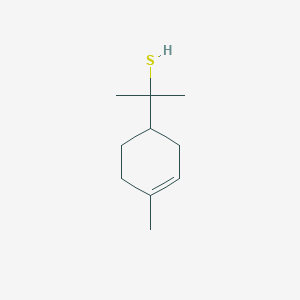

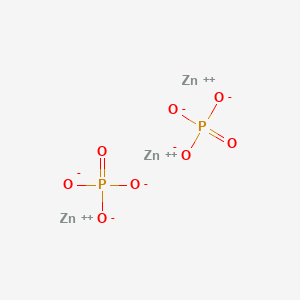

フルオレセインナトリウムは、レゾルシノールと無水フタル酸の縮合によって合成されます。この反応は、通常、塩化亜鉛などの触媒の存在下で、約195℃で混合物を加熱することを伴います。 得られた生成物は、その後、沈殿、ろ過、再結晶などのいくつかの段階を経て精製され、最終的な化合物が得られます .

工業的生産方法

工業的な環境では、フルオレセインナトリウムの製造には同様の合成経路が用いられますが、より大規模です。このプロセスには、大型反応器と連続精製システムの使用が含まれており、高収率と高純度が保証されます。 この化合物は、その後、注射液、外用液、染料含浸紙ストリップなど、様々な形態に製剤化されます .

化学反応の分析

反応の種類

フルオレセインナトリウムは、次のようないくつかの種類の化学反応を起こします。

酸化: フルオレセインナトリウムは、酸化されてフルオレセインを生成することができます。

還元: この化合物は、還元されてルコフルオレセインを生成することができます。ルコフルオレセインは、蛍光を発しません。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

酸化: フルオレセイン

還元: ルコフルオレセイン

科学研究における用途

フルオレセインナトリウムは、科学研究において幅広い用途があります。

類似化合物との比較

類似化合物

エオシンY: フルオレセインの臭素化によって得られる赤い染料。

ローズベンガル: フルオレセインのもう一つの誘導体であり、診断手順で使用されます。

ローダミンB: 類似した用途を持つ蛍光染料ですが、スペクトル特性が異なります.

フルオレセインナトリウムの独自性

フルオレセインナトリウムは、その高い蛍光強度、水溶性、および安全性プロファイルにより、他の染料とは一線を画しています。 他の染料とは異なり、毒性が最小限で体内からの排泄が速いため、医学的診断に広く使用されています .

特性

IUPAC Name |

disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDNXYGOVLYJHP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2321-07-5 (Parent) | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.601 (NTP, 1992) - Denser than water; will sink | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

518-47-8 | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorescein sodium [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORESCEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

599 to 743 °F (decomposes) (NTP, 1992) | |

| Record name | FLUORESCEIN, DISODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20410 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B36400.png)